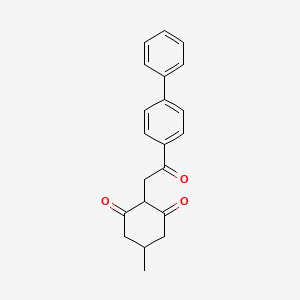

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Vue d'ensemble

Description

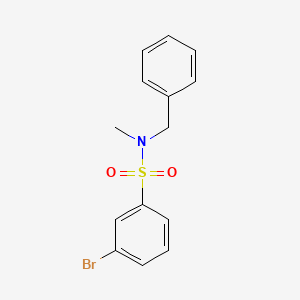

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a unique chemical compound with the molecular formula C12H14ClN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular weight of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is 267.71 . The InChI code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H .Physical And Chemical Properties Analysis

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a solid at room temperature . It has a molecular weight of 267.71 .Applications De Recherche Scientifique

Synthesis and Characterization

- A study focused on the synthesis of a compound related to 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, providing detailed structural characterization and analysis of its crystal structure, confirming its monoclinic system properties (Mamatha S.V et al., 2019).

Biological Activity

- Research into similar oxadiazole compounds revealed significant antibacterial and hemolytic activities, suggesting potential applications in antimicrobial treatments (Samreen Gul et al., 2017).

- Another study synthesized derivatives of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide and evaluated their anti-inflammatory properties, indicating potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).

Antimicrobial Evaluation

- A series of new derivatives of 4-(2-chloroethyl)morpholine hydrochloride were synthesized and tested for antibacterial and hemolytic activities, showing good potential relative to reference standards (Aziz ur-Rehman et al., 2021).

Molecular Docking and Anticancer Activity

- A compound synthesized from a morpholine-based derivative showed promising anti-breast cancer activity in molecular docking studies, indicating its potential as an anticancer agent (Praveen Kumar et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXNFCDQUGQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)